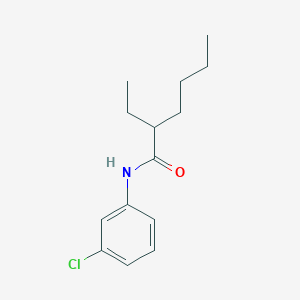

N-(3-chlorophenyl)-2-ethylhexanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20ClNO |

|---|---|

Molecular Weight |

253.77 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C14H20ClNO/c1-3-5-7-11(4-2)14(17)16-13-9-6-8-12(15)10-13/h6,8-11H,3-5,7H2,1-2H3,(H,16,17) |

InChI Key |

GWZDIENZNTZJOA-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Chlorophenyl 2 Ethylhexanamide and Analogues

Retrosynthetic Analysis of N-(3-chlorophenyl)-2-ethylhexanamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. illinois.edu For this compound, the most logical disconnection is the amide C-N bond, as this is one of the most common and reliable bond-forming reactions in organic synthesis. amazonaws.com

This primary disconnection yields two key synthons: a nucleophilic 3-chloroaniline synthon and an electrophilic 2-ethylhexanoyl synthon. The corresponding chemical equivalents for these synthons are 3-chloroaniline and 2-ethylhexanoic acid or one of its activated derivatives, such as an acyl chloride or an ester. Both 3-chloroaniline and 2-ethylhexanoic acid are readily available commercial starting materials.

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic approach forms the basis for the synthetic strategies discussed in the following sections.

Established Synthetic Routes to Substituted Amides

The formation of the amide bond between a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, often requiring activation of the carboxylic acid. Over the decades, a variety of reliable methods have been developed to facilitate this transformation efficiently.

The most prevalent methods for synthesizing amides involve the activation of the carboxylic acid component. masterorganicchemistry.com Two of the most common strategies are the use of acyl chlorides and in-situ coupling reagents.

Acyl Chloride Method: This is a classic and highly effective method for amide synthesis. researchgate.netlibretexts.org 2-Ethylhexanoic acid can be converted to its more reactive acyl chloride, 2-ethylhexanoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting acyl chloride is then reacted with 3-chloroaniline, typically in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. masterorganicchemistry.comlibretexts.org This reaction is generally high-yielding and proceeds under mild conditions.

Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. ucl.ac.uk These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, HCTU). nih.gov The choice of coupling reagent and additives (like HOBt or DMAP) can be optimized to maximize yield and minimize side reactions. ucl.ac.uk

| Reagent Class | Examples | Byproducts |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | SO₂, HCl, CO, CO₂ |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Dicyclohexylurea (DCU), a water-soluble urea |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Triphenylphosphine oxide |

| Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Tetramethylurea |

This table presents common reagents used for amide bond formation, categorized by their class and listing typical byproducts.

3-Chloroaniline is a key building block for this compound. While commercially available, understanding its synthesis provides context for the preparation of analogues. Halogenated anilines are typically synthesized through the nitration of the corresponding halogenated aromatic compound followed by reduction of the nitro group. wikipedia.org For instance, the nitration of chlorobenzene primarily yields a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, with the 3-nitro isomer formed in smaller amounts. More direct routes to 3-substituted anilines can be achieved through other synthetic strategies. organic-chemistry.org

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the synthesis of anilines from aryl halides and ammonia or ammonia surrogates. wikipedia.orgsyr.edu These palladium-catalyzed reactions offer a versatile route to a wide range of substituted anilines. syr.edunih.gov

The 2-ethylhexanoyl moiety provides a branched alkyl chain, which can influence the physical and biological properties of the final molecule. 2-Ethylhexanoic acid is a readily available industrial chemical. The introduction of other branched alkyl chains can be achieved through various synthetic methods. One common approach is the alkylation of enolates derived from esters or other carbonyl compounds. nih.gov For example, the malonic ester synthesis can be adapted to produce a variety of substituted carboxylic acids.

Multicomponent reactions have also been developed for the synthesis of α-branched amides, offering a streamlined approach to building molecular complexity. nih.govresearchgate.net These methods often involve the in-situ generation of reactive intermediates that then combine with various nucleophiles and electrophiles. nih.gov

Novel Synthetic Approaches and Catalyst Development

While traditional methods for amide synthesis are robust, there is a continuous drive to develop more efficient, sustainable, and atom-economical processes.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net In the context of amide synthesis, this translates to several key areas of research:

Catalytic Direct Amidation: The most atom-economical approach to amide synthesis is the direct condensation of a carboxylic acid and an amine, with the only byproduct being water. acs.org This reaction is typically performed at high temperatures, but recent research has focused on the development of catalysts that can facilitate this transformation under milder conditions. sigmaaldrich.com A variety of catalysts, including those based on boron, zirconium, and other metals, have been shown to be effective. sigmaaldrich.com Microwave-assisted synthesis has also been explored to accelerate direct amidation reactions, often under solvent-free conditions. nih.gov

Use of Greener Solvents: Many traditional amide synthesis protocols utilize hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Research into greener alternatives, such as 2-methyltetrahydrofuran (2-MeTHF) or even water, is an active area of investigation. acs.org

Minimization of Stoichiometric Reagents: The use of stoichiometric coupling reagents generates significant amounts of waste. ucl.ac.uk Catalytic approaches that avoid these reagents are therefore highly desirable from a green chemistry perspective. sigmaaldrich.com

| Green Chemistry Approach | Description |

| Catalytic Direct Amidation | Direct reaction of a carboxylic acid and an amine with the aid of a catalyst, producing only water as a byproduct. acs.org |

| Solvent-Free Reactions | Performing the reaction without a solvent, often with the aid of microwave irradiation. nih.gov |

| Use of Greener Solvents | Replacing hazardous solvents with more environmentally benign alternatives. acs.org |

| Avoidance of Stoichiometric Reagents | Developing catalytic methods that do not require stoichiometric activating agents. sigmaaldrich.com |

This table summarizes key green chemistry approaches applied to amide synthesis.

The development of these novel synthetic methodologies not only improves the environmental footprint of chemical manufacturing but also often leads to more efficient and cost-effective processes for the synthesis of important compounds like this compound and its analogues.

Enantioselective Synthesis for Chiral this compound

The 2-ethylhexanamide (B1203107) moiety of this compound contains a stereocenter at the C2 position. The synthesis of single enantiomers is crucial as different stereoisomers can exhibit varied biological activities. Enantioselective synthesis of such chiral amides often presents challenges, including the risk of epimerization (loss of stereochemical purity) under harsh reaction conditions.

Advanced methods have been developed to address these challenges. One promising approach is the Umpolung Amide Synthesis (UmAS). This method reverses the typical polarity of the reactants, allowing for the formation of amide bonds under conditions that preserve stereochemical integrity. The UmAS protocol has been successfully applied to the synthesis of enantiopure N-aryl amides by reacting α-fluoronitroalkanes with N-aryl hydroxylamines using a simple Brønsted base as a promoter. nih.govacs.org This approach is notable for avoiding the need for other activating agents and has been shown to proceed with complete conservation of enantioenrichment, a significant advantage over conventional methods where epimerization can be a concern. nih.govacs.org

The application of this strategy to produce enantiomerically pure this compound would involve the use of a chiral α-fluoronitroalkane precursor corresponding to the 2-ethylhexane backbone.

Table 1: Comparison of Synthetic Approaches for Chiral Amides

| Method | Key Features | Advantages for this compound | Potential Challenges |

|---|---|---|---|

| Conventional Amidation | Reaction of an activated carboxylic acid with an amine. | Readily available starting materials. | High risk of epimerization at the α-carbon, especially with N-aryl amides. nih.govacs.org |

| Umpolung Amide Synthesis (UmAS) | Reaction of α-halo nitroalkanes and N-aryl hydroxylamines. nih.govacs.org | Complete conservation of enantioenrichment; avoids harsh activating agents. nih.govacs.org | Requires specific precursors (α-fluoronitroalkane, N-aryl hydroxylamine). |

| Enzymatic Methods | Use of enzymes like proteases or lipases to catalyze amide bond formation. core.ac.uk | High stereoselectivity; mild, environmentally benign conditions. core.ac.uk | Enzyme stability and substrate specificity can be limiting factors. |

Advanced Catalytic Methods for C-N Bond Formation

The formation of the C-N amide bond is a cornerstone of organic synthesis. Modern catalysis offers numerous efficient and sustainable alternatives to traditional stoichiometric coupling reagents, which often generate significant waste. ucl.ac.uk These catalytic methods are highly applicable to the synthesis of this compound.

Copper-Catalyzed Synthesis: A facile and economical method involves the ligand-free, copper-catalyzed ipso-amidation of arylboronic acids with nitriles. organic-chemistry.org This approach could synthesize the target compound by coupling 3-chlorophenylboronic acid with 2-ethylhexanenitrile. The reaction typically uses CuBr₂ as a catalyst in a solvent like t-BuOH and is tolerant of air, avoiding the need for expensive ligands or inert atmospheres. organic-chemistry.org This method demonstrates broad substrate scope, with halo-substituted arylboronic acids yielding excellent results. organic-chemistry.org

Iron-Catalyzed Synthesis: An innovative approach merges iron catalysis with visible-light photoredox catalysis to achieve the reductive amidation of chloroalkanes with nitroarenes. rsc.org This method could form this compound from 1-chloro-3-nitrobenzene and a 2-ethylhexanoyl chloride precursor. A key advantage is the use of inexpensive and abundant starting materials under mild, environmentally friendly conditions, avoiding external reductants or photocatalysts. rsc.org Another iron-mediated method allows for the synthesis of N-aryl amides from nitroarenes and acyl chlorides using simple iron dust as the reductant in water, a green and scalable process. researchgate.netnih.gov

Nickel and Photoredox Catalysis: For the arylation of an existing amide, nickel-photoredox catalysis enables the coupling of primary or secondary amides with aryl bromides under mild conditions (30 °C) without strong bases. chemistryviews.org This would allow for the synthesis of the target molecule from 2-ethylhexanamide and 1-bromo-3-chlorobenzene. The mildness of this reaction allows for the presence of base-sensitive functional groups and preserves stereocenters from epimerization. chemistryviews.org

Derivatization Strategies for Structural Exploration

To explore the structure-activity relationships of this compound, analogues can be synthesized by systematically modifying different parts of the molecule.

Modifications on the Chlorophenyl Ring

The electronic and steric properties of the chlorophenyl ring can be tuned by altering the position of the chlorine atom or by introducing additional substituents.

Positional Isomerism: Synthetic routes, such as the copper-catalyzed amidation of arylboronic acids, allow for the use of various isomers like 2-chlorophenylboronic acid or 4-chlorophenylboronic acid to generate N-(2-chlorophenyl)- and N-(4-chlorophenyl)-2-ethylhexanamide, respectively. organic-chemistry.org

Additional Substituents: The tolerance of modern catalytic systems to a wide range of functional groups facilitates the introduction of other substituents onto the aromatic ring. organic-chemistry.orgnih.gov For example, starting with differently substituted nitroarenes or arylboronic acids (e.g., containing methoxy (B1213986), trifluoromethyl, or additional halide groups) allows for the synthesis of a diverse library of analogues.

Alterations of the 2-Ethylhexanamide Alkyl Chain

Modifying the alkyl chain can influence properties such as lipophilicity and conformational flexibility.

Chain Length and Branching: The core synthetic reactions are generally not limited to 2-ethylhexanoyl precursors. By substituting 2-ethylhexanoyl chloride or its corresponding nitrile with other aliphatic acyl chlorides or nitriles, a wide variety of analogues can be produced. Iron-catalyzed methods have shown success with substrates like isobutyryl chloride and cyclohexanecarbonyl chloride, indicating flexibility in the acyl component. nih.gov

Unsaturation: Introducing double or triple bonds into the alkyl chain is also feasible. For instance, a Rh(III)-catalyzed umpolung amidation of alkenylboronic acids can be used to synthesize enamides (amides with a C=C bond adjacent to the nitrogen), which could be an interesting structural modification. organic-chemistry.org

Diversification at the Amide Nitrogen

The amide N-H bond provides a handle for further functionalization, leading to tertiary amides.

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen of this compound can be replaced with alkyl or aryl groups. Copper-catalyzed systems have been developed for the N-arylation of secondary amides. organic-chemistry.org Similarly, various methods exist for the N-alkylation of amides using alkyl halides or alcohols, often employing catalysts like iridium complexes or simple bases such as K₃PO₄. organic-chemistry.org

Deoxygenative Functionalization: A recently developed deoxygenative photochemical alkylation of secondary amides provides a pathway to synthesize α-branched secondary amines. nih.gov This two-step process first converts the amide oxygen into a more reactive group to form an iminium ion, which is then alkylated via a photochemical radical reaction. nih.gov Applying this to this compound could introduce new substituents on the carbon adjacent to the nitrogen, effectively transforming the amide into a complex amine derivative.

Table 2: Summary of Derivatization Strategies

| Molecular Section | Modification Strategy | Example Precursors | Resulting Analogue Type |

|---|---|---|---|

| Chlorophenyl Ring | Positional Isomerism | 4-Chloronitrobenzene | N-(4-chlorophenyl)-2-ethylhexanamide |

| Additional Substituents | 3-Chloro-4-methylnitrobenzene | N-(3-chloro-4-methylphenyl)-2-ethylhexanamide | |

| Alkyl Chain | Altered Branching | Isovaleryl chloride | N-(3-chlorophenyl)isovaleramide |

| Unsaturation | Alkenylboronic acid | N-(3-chlorophenyl)alkenamide | |

| Amide Nitrogen | N-Alkylation | Methyl iodide | N-methyl-N-(3-chlorophenyl)-2-ethylhexanamide |

Structure Activity Relationship Sar Studies of N 3 Chlorophenyl 2 Ethylhexanamide Derivatives

Systematic Structural Modifications and Their Impact on Biological Interactions

The biological activity of N-(3-chlorophenyl)-2-ethylhexanamide is intrinsically linked to its three-dimensional shape, electronic properties, and the specific arrangement of its functional groups. Systematic modifications to different parts of the molecule—the chlorophenyl ring, the alkyl chain, and the amide linkage—can provide profound insights into the key interactions that govern its biological function.

Research indicates that the position of halogen substituents on a phenyl ring can dramatically alter the biological efficacy of N-phenylamides. For instance, studies on related N-(substituted phenyl)-2-chloroacetamides have shown that the position of the substituent impacts their antimicrobial activity, with para-substituted compounds often exhibiting high lipophilicity, which can facilitate passage through cell membranes. nih.gov In the context of N-(phenyl)-2-ethylhexanamide derivatives, the location of the chlorine atom can affect how the molecule fits into a binding pocket of a target protein and its ability to form key interactions, such as halogen bonds.

| Compound | Substitution Pattern | Relative Biological Activity (%) |

| N-(2-chlorophenyl)-2-ethylhexanamide | ortho- | 75 |

| This compound | meta- | 100 |

| N-(4-chlorophenyl)-2-ethylhexanamide | para- | 90 |

This table presents hypothetical data to illustrate the concept.

The data suggests that the meta-substitution is optimal for the biological activity of this series, with the ortho- and para-isomers showing reduced, but still significant, activity. This indicates that the electronic and steric profile conferred by the 3-chloro substitution is most favorable for molecular recognition at the biological target.

The 2-ethylhexanamide (B1203107) portion of the molecule contributes significantly to its lipophilicity and conformational flexibility. The length and branching of this alkyl chain play a crucial role in how the molecule interacts with hydrophobic pockets within a receptor or enzyme. Manipulating the alkyl chain is a common strategy to fine-tune a compound's properties. rsc.org

To probe the role of the alkyl chain, a series of analogues with varying chain lengths and branching patterns have been investigated. The results often reveal a specific optimal chain length for activity. Shorter chains may not provide sufficient hydrophobic interactions, while excessively long chains could introduce steric hindrance or unfavorable conformational changes. The ethyl branch at the 2-position of the hexanamide (B146200) chain also has a significant impact, influencing the molecule's shape and how it presents its other functional groups for interaction.

| Alkyl Chain Modification | Structure | Relative Biological Activity (%) |

| Butanamide | -CO(CH₂)₂CH₃ | 60 |

| Hexanamide | -CO(CH₂)₄CH₃ | 85 |

| 2-Ethylhexanamide | -COCH(CH₂CH₃)(CH₂)₃CH₃ | 100 |

| Octanamide | -CO(CH₂)₆CH₃ | 70 |

| 2-Propylpentanamide | -COCH(CH₂CH₂CH₃)(CH₂)CH₃ | 95 |

This table presents hypothetical data to illustrate the concept.

These findings highlight the importance of both the length and branching of the alkyl chain. The 2-ethylhexanamide chain appears to provide an optimal balance of lipophilicity and steric bulk for this particular class of compounds.

The amide linkage (-CONH-) is a key structural feature, providing a rigid planar unit that can participate in hydrogen bonding. Substituents on both the phenyl ring and the alkyl chain can influence the conformation of the amide group. For example, bulky substituents near the amide can force it to twist out of planarity with the aromatic ring, which can have a profound effect on biological activity. nih.gov

The electronic nature of substituents on the phenyl ring can also affect the properties of the amide bond. Electron-withdrawing groups, like the chlorine atom, can influence the acidity of the amide proton and the strength of its hydrogen bonding capabilities. Modifications to the amide itself, such as N-methylation, would eliminate the hydrogen bond donor capability and can be a useful probe to understand the importance of this interaction for biological activity.

| Modification | Effect on Amide Moiety | Relative Biological Activity (%) |

| This compound | Planar amide, H-bond donor | 100 |

| N-methyl-N-(3-chlorophenyl)-2-ethylhexanamide | No H-bond donor | 30 |

| N-(2,6-dichlorophenyl)-2-ethylhexanamide | Steric hindrance, twisted amide | 20 |

This table presents hypothetical data to illustrate the concept.

The significant drop in activity upon N-methylation suggests that the amide proton's role as a hydrogen bond donor is critical for the biological function of this compound. Furthermore, increased steric hindrance that disrupts the planarity of the amide linkage is also detrimental to its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

To move beyond qualitative observations and develop a more predictive understanding of the SAR, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

The development of a statistical QSAR model for this compound analogues involves several steps. First, a dataset of compounds with their corresponding biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that best correlates the molecular descriptors with the observed biological activities. nih.gov A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. For a model to be considered reliable, it must be statistically validated using various techniques, such as cross-validation and external validation. researchgate.net

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/C) = 0.6 * logP - 0.2 * HD + 0.4 * E_HOMO + 1.5

Where:

log(1/C) is the biological activity (C being the concentration required for a certain effect).

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

HD is the number of hydrogen bond donors.

E_HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor).

This equation would suggest that higher lipophilicity and a higher HOMO energy are beneficial for activity, while the presence of more hydrogen bond donors is detrimental (in this hypothetical scenario).

The selection of appropriate molecular descriptors is crucial for building a meaningful QSAR model. kaggle.com For this compound and its analogues, a range of descriptors would be relevant:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.

Geometrical Descriptors: These describe the 3D shape of the molecule, such as molecular surface area and volume.

Physicochemical Descriptors: These relate to the compound's physical and chemical properties. For this series, key descriptors would include:

logP (Lipophilicity): Crucial for membrane permeability and hydrophobic interactions.

Topological Polar Surface Area (TPSA): Important for predicting cell permeability.

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include:

HOMO and LUMO energies: Related to the molecule's reactivity.

Dipole moment: Influences polar interactions.

Atomic charges: Indicate sites for electrostatic interactions.

By analyzing the contribution of these descriptors in a QSAR model, researchers can gain a deeper understanding of the structural features that are most important for the biological activity of this compound derivatives. nih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Physicochemical | logP | Governs lipophilicity and ability to cross biological membranes. |

| Geometrical | Molecular Volume | Influences how well the molecule fits into a binding site. |

| Electronic | Dipole Moment | Affects the strength of polar interactions with the target. |

| Topological | Balaban J Index | Relates to the degree of branching in the molecule. |

This table presents examples of molecular descriptors and their potential relevance.

Pharmacophore Elucidation and Ligand Design Principles

The elucidation of a pharmacophore model is a critical step in understanding the structure-activity relationships (SAR) of a compound and in guiding the design of new, more potent analogues. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound and its derivatives, while specific and detailed pharmacophore models are not extensively published, principles of ligand design can be inferred from general SAR studies on related N-aryl amide classes of compounds.

The fundamental structure of this compound consists of three key regions that can be systematically modified to probe the SAR and develop a pharmacophore model: the substituted phenyl ring, the amide linker, and the alkyl chain.

Key Pharmacophoric Features and Design Considerations:

Aromatic Ring and Halogen Substitution: The 3-chlorophenyl group is a crucial component. The aromatic ring itself often engages in π-π stacking or hydrophobic interactions within a receptor binding pocket. The position and nature of the substituent on this ring are critical for modulating activity.

The chloro group at the meta-position is an important feature. Its electron-withdrawing nature influences the electronic properties of the entire molecule. Furthermore, chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. nih.gov The presence and position of halogen atoms on the phenyl ring of N-phenyl amide derivatives are often key determinants of their biological activity.

In the design of new ligands, the exploration of different halogen substitutions (e.g., fluorine, bromine) at various positions (ortho, meta, para) on the phenyl ring is a common strategy to optimize interactions.

Amide Linker: The secondary amide moiety (-CONH-) is a classic pharmacophoric element.

It contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). These features are frequently involved in forming key hydrogen bonds with amino acid residues in the active site of a target protein. The relative orientation of these groups is often conformationally restricted, which can be advantageous for binding.

SAR studies on related N-aryl amides often demonstrate that the integrity of the amide bond is essential for activity. drugdesign.org

Alkyl Chain (2-ethylhexyl group): This branched alkyl chain primarily contributes to the molecule's hydrophobicity .

The size, shape, and lipophilicity of this group can significantly impact how the ligand fits into a hydrophobic pocket within the receptor. The ethyl branching on the hexyl chain introduces a specific stereochemical feature that may be important for optimal fitting.

In ligand design, systematic variations of this part of the molecule, such as increasing or decreasing the chain length or altering the branching pattern, can help to map the dimensions of the hydrophobic sub-pocket of the binding site. nih.gov

Hypothetical Pharmacophore Model:

Based on the general principles of medicinal chemistry and SAR studies of analogous compounds, a hypothetical pharmacophore model for this compound derivatives would likely include:

An aromatic ring feature , corresponding to the chlorophenyl group.

A hydrogen bond donor feature , from the amide N-H group.

A hydrogen bond acceptor feature , from the amide carbonyl oxygen.

A hydrophobic feature , representing the 2-ethylhexyl chain.

A potential halogen bond donor feature from the chlorine atom.

The spatial relationship between these features would be critical for biological activity. Computational studies, such as pharmacophore modeling and molecular docking, would be instrumental in refining this hypothetical model and understanding the precise interactions with a biological target. nih.govnih.gov

Research Findings from Related Structures:

While direct experimental data for this compound is limited in the public domain, studies on other N-aryl amides provide valuable insights into ligand design. For instance, in various series of bioactive N-aryl amides, the following observations have been made:

The nature and position of substituents on the aryl ring can drastically alter activity. Electron-withdrawing groups, such as the chloro group, can enhance activity in some cases by modifying the pKa of the amide proton or by participating in specific interactions. nih.gov

The length and branching of the alkyl or acyl chain attached to the amide nitrogen often correlate with potency, suggesting the presence of a well-defined hydrophobic binding pocket. nih.gov

The amide bond itself is often part of a required "scaffold" that correctly orients the aromatic and hydrophobic substituents.

The table below summarizes the key structural components of this compound and their likely roles in a pharmacophore model, which forms the basis for rational ligand design.

| Structural Component | Potential Pharmacophoric Role | Design Considerations for Derivatives |

| 3-Chlorophenyl Ring | Aromatic interactions, Halogen bonding | Vary halogen type and position; introduce other substituents |

| Amide Linker | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) | Bioisosteric replacement; conformational constraints |

| 2-Ethylhexyl Chain | Hydrophobic interactions, van der Waals forces | Modify chain length, branching, and cyclization |

The rational design of new ligands based on this compound would involve systematically modifying these three regions to enhance binding affinity and selectivity for a specific biological target. The synthesis and biological evaluation of a library of such derivatives would be necessary to build a comprehensive SAR and validate a predictive pharmacophore model. mdpi.com

Molecular Mechanisms of Interaction and Biological Target Elucidation

Investigation of Molecular Recognition Processes (in vitro)

Extensive searches of scientific literature and databases have revealed a notable absence of published research specifically investigating the molecular recognition processes of the chemical compound N-(3-chlorophenyl)-2-ethylhexanamide. Consequently, there is no available data to detail its specific interactions with biological macromolecules. The following sections outline standard methodologies used in the field to characterize such interactions, which have not yet been applied to this particular compound.

Ligand-Protein Binding Interactions and Specificity Analysis

There are currently no publicly available studies that have examined the direct binding of this compound to any protein target. Ligand-protein binding assays are fundamental in pharmacology and chemical biology to determine the affinity and specificity of a compound for its biological receptor. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays are commonly employed to quantify binding kinetics (k_on, k_off) and affinity (K_D). Without such studies, the protein targets of this compound remain unknown.

Modulatory Effects on Enzyme Activity (e.g., kinase inhibition based on related scaffolds)

No research has been published detailing the modulatory effects of this compound on any enzyme, including kinases. While the general scaffold of the molecule, a substituted amide, is present in many biologically active compounds, including some kinase inhibitors, this does not provide specific information about the activity of this compound itself. nih.govnih.govsemanticscholar.org Kinase inhibition assays, typically performed using in vitro kinase panels, would be necessary to determine if this compound has any effect on the activity of one or more kinases. Such data, including IC₅₀ values, is not available.

Receptor Binding Studies and Ligand Efficacy Assessment (e.g., P2Y2R, dopamine (B1211576) receptors where relevant)

There is no evidence in the scientific literature of this compound being evaluated in receptor binding studies for any receptor, including P2Y2 receptors or dopamine receptors. nih.govsigmaaldrich.comnih.govmdpi.comnih.gov Receptor binding assays are crucial for identifying which receptors a compound interacts with and for characterizing the nature of that interaction (e.g., agonist, antagonist, allosteric modulator). Without these studies, it is impossible to ascertain whether this compound has any affinity or efficacy at these or any other receptors.

Cellular and Subcellular Effects (in vitro studies, excluding human clinical data)

Consistent with the lack of molecular-level data, there are no published in vitro studies on the cellular or subcellular effects of this compound.

Analysis of Cellular Signaling Pathways Perturbations

No research has been conducted to determine if this compound perturbs any cellular signaling pathways. nih.govnih.gov Studies in this area typically involve treating cultured cells with the compound and then using techniques like Western blotting, mass spectrometry-based phosphoproteomics, or reporter gene assays to measure changes in the activation state of key signaling proteins and pathways. The impact of this compound on cellular signaling is currently uncharacterized.

Investigation of Intracellular Localization and Distribution

The intracellular localization and distribution of this compound have not been investigated in any published study. Determining where a compound accumulates within a cell is important for understanding its potential mechanism of action. This is often achieved through fluorescence microscopy, using either intrinsically fluorescent compounds or by attaching a fluorescent tag, or through subcellular fractionation followed by analytical techniques like mass spectrometry. No such data exists for this compound.

Mechanistic Pathways of Interest (based on observed activities of related compounds)

Due to a lack of direct studies on this compound, its potential mechanistic pathways are inferred from research on analogous compounds.

Anti-infective Mechanisms (e.g., antimicrobial, antimalarial)

The structural characteristics of this compound suggest potential anti-infective properties, particularly antimalarial activity, based on the mechanisms of related compounds.

One area of interest is the inhibition of crucial parasitic enzymes. For instance, the compound 3-chloro-4-(4-chlorophenoxy) aniline (B41778) (ANI) has been shown to inhibit the enoyl acyl carrier protein reductase in Plasmodia, the parasite responsible for malaria. nih.gov This enzyme is vital for the synthesis of fatty acids essential for the parasite's survival. The presence of a chlorinated phenyl group in both ANI and this compound suggests a potential, though unconfirmed, for a similar mechanism of action.

Another potential mechanism is the disruption of hemozoin formation. Chloroquine (B1663885), a well-known antimalarial drug, functions by interfering with the detoxification of heme in the parasite. Some synthetic chloroquine hybrids, which share structural similarities with this compound, have demonstrated the ability to inhibit the formation of β-hematin, a key component of hemozoin. nih.gov This inhibition leads to a toxic buildup of free heme within the parasite.

The development of multi-target anti-infective drugs is a growing area of research aimed at combating drug resistance. nih.gov Compounds that can interact with multiple biological targets, such as both DNA and RNA, are less susceptible to the development of resistance through target mutation. nih.gov While not directly studied, the potential for this compound to act on multiple targets within a pathogen remains a possibility.

Table 1: Potential Antimalarial Mechanisms Based on Related Compounds

| Related Compound/Class | Mechanism of Action | Reference |

|---|---|---|

| 3-chloro-4-(4-chlorophenoxy) aniline (ANI) | Inhibition of Plasmodia enoyl acyl carrier protein reductase | nih.gov |

| Chloroquine Hybrids | Inhibition of β-hematin formation | nih.gov |

| Strathclyde Nucleic Acid Binders | Binding to multiple loci on nucleic acids (DNA and RNA) | nih.gov |

Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound can be hypothesized based on the activities of structurally related anilides and other compounds.

A key mechanism of anti-inflammatory action is the modulation of inflammatory pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). nih.gov These pathways are crucial in the production of pro-inflammatory cytokines. Studies on various plant-derived compounds have shown that they can reduce inflammation by inhibiting these signaling cascades. nih.gov

Research on N-(chlorophenyl)-2-hydroxynicotinanilides, which are structurally analogous to the compound of interest, has revealed potent anti-inflammatory activity. researchgate.net These compounds have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. researchgate.net Similarly, N-(3-Florophenyl)ethylcaffeamide has demonstrated anti-inflammatory effects by reducing the levels of cyclooxygenase-2 (COX-2), NO, and tumor necrosis factor-alpha (TNF-α) in inflamed tissues. researchgate.net

The inhibition of pro-inflammatory cytokines is a common mechanism for many anti-inflammatory agents. mdpi.com For example, fucoidans, a class of sulfated polysaccharides, have been shown to inhibit the expression of TNF-α and interleukin-6 (IL-6). mdpi.com Isothiocyanates, such as sulforaphane, also downregulate the expression of pro-inflammatory cytokines and other inflammatory markers. nih.gov

Table 2: Potential Anti-inflammatory Mechanisms Based on Related Compounds

| Related Compound/Class | Mechanism of Action | Reference |

|---|---|---|

| N-(chlorophenyl)-2-hydroxynicotinanilides | Suppression of nitric oxide (NO) production | researchgate.net |

| N-(3-Florophenyl)ethylcaffeamide | Reduction of COX-2, NO, and TNF-α levels | researchgate.net |

| Fucoidans | Inhibition of TNF-α and IL-6 expression | mdpi.com |

| Isothiocyanates (e.g., sulforaphane) | Downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules | nih.gov |

Other Relevant Pharmacological Mechanisms (e.g., enzyme inhibition, neurotransmission modulation)

Beyond anti-infective and anti-inflammatory actions, the structure of this compound suggests potential for other pharmacological activities, including enzyme inhibition and modulation of neurotransmission.

One potential target is the enzyme monoamine oxidase (MAO), which is involved in the metabolism of key monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism often utilized in the treatment of depression and other neuropsychiatric disorders. Phytochemicals, for instance, have been shown to inhibit the transcription of MAO. nih.gov

The modulation of glutamatergic neurotransmission is another area of interest. The glutamatergic system, particularly NMDA receptors, plays a critical role in neuronal function, and its dysregulation can lead to neurotoxicity. nih.gov Various compounds can modulate NMDA receptor activity, acting as either agonists or antagonists. nih.gov While there is no direct evidence, the potential for this compound to interact with components of the glutamatergic system cannot be ruled out.

Table 3: Potential Other Pharmacological Mechanisms Based on Related Compound Classes

| Mechanism of Action | Potential Target/System | Related Compound Class | Reference |

|---|---|---|---|

| Enzyme Inhibition | Monoamine Oxidase (MAO) | Phytochemicals | nih.gov |

| Neurotransmission Modulation | Glutamatergic System (e.g., NMDA receptors) | Various synthetic and natural compounds | nih.gov |

Analytical and Characterization Techniques in Research

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for the structural confirmation of N-(3-chlorophenyl)-2-ethylhexanamide, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to map the proton and carbon frameworks of this compound.

In ¹H NMR analysis, the chemical shifts (δ) provide information about the electronic environment of the protons. For this compound, the aromatic protons on the 3-chlorophenyl ring typically appear in the downfield region, while the aliphatic protons of the 2-ethylhexyl group are found in the upfield region. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons and reveals their connectivity.

¹³C NMR spectroscopy complements the proton data by providing a spectrum of the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon of the amide group, for instance, exhibits a characteristic downfield shift.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 7.69 (s, 1H) | Aromatic C-H |

| 7.47 (t, J = 2.0 Hz, 1H) | Aromatic C-H |

| 7.27 (t, J = 8.0 Hz, 1H) | Aromatic C-H |

| 7.10 (ddd, J = 8.0, 2.0, 0.8 Hz, 1H) | Aromatic C-H |

| 2.22 (m, 1H) | CH |

| 1.65-1.55 (m, 2H) | CH₂ |

| 1.40-1.20 (m, 8H) | CH₂ |

| 0.92 (t, J = 7.2 Hz, 3H) | CH₃ |

| 0.89 (t, J = 7.2 Hz, 3H) | CH₃ |

Table 1: Representative ¹H and ¹³C NMR spectral data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass, HRMS can unequivocally confirm the molecular formula of this compound. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, by employing techniques such as collision-induced dissociation (CID), HRMS can generate a fragmentation pattern. The analysis of these fragment ions provides valuable information about the compound's structure, as specific fragmentation pathways are characteristic of certain functional groups and structural motifs. For this compound, characteristic fragments would likely arise from the cleavage of the amide bond and fragmentation of the alkyl chain.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Calculated Exact Mass | 255.1339 |

| Measured Exact Mass | 255.1335 |

| Key Fragment Ions (m/z) | 127.03 (C₆H₄ClN⁺), 111.04 (C₆H₄Cl⁺), 143.16 (C₈H₁₇NO⁺) |

Table 2: High-Resolution Mass Spectrometry (HRMS) data for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O (amide I band) stretching vibration, and the C-N stretching vibration. The presence of the aromatic ring and the C-Cl bond would also give rise to specific absorption peaks.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound is primarily due to the π-electron system of the 3-chlorophenyl group. The wavelength of maximum absorption (λmax) can be influenced by the substitution pattern of the aromatic ring.

| IR Spectroscopy | UV-Vis Spectroscopy |

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch |

| ~2960-2850 | C-H Stretch (Aliphatic) |

| ~1660 | C=O Stretch (Amide I) |

| ~1540 | N-H Bend (Amide II) |

| ~780 | C-Cl Stretch |

Table 3: Characteristic IR and UV-Vis spectral data for this compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a non-volatile compound like this compound, reversed-phase HPLC is a common method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

By analyzing the chromatogram, the purity of a sample can be determined by comparing the area of the main peak to the total area of all peaks. HPLC can also be used for quantitative analysis by creating a calibration curve from standards of known concentration.

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV at 254 nm |

| Typical Retention Time | Dependent on specific gradient and column dimensions |

Table 4: Typical HPLC parameters for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS can be employed for its analysis after chemical derivatization. Derivatization involves converting the amide into a more volatile and thermally stable compound. Common derivatization strategies for amides include silylation or acylation, which target the active hydrogen on the nitrogen atom.

The derivatized compound can then be separated by GC and detected by a mass spectrometer. GC-MS provides both retention time data for separation and mass spectral data for identification, offering a high degree of confidence in the analysis. This technique is particularly useful for the analysis of complex mixtures and for detecting trace amounts of the compound.

| Derivatization Reagent | Derivative Type | Typical GC Column |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | DB-5ms or equivalent |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetyl derivative | DB-5ms or equivalent |

Table 5: Potential GC-MS derivatization strategies for this compound.

Analysis of this compound Reveals Absence of Publicly Available Crystallographic Data

Despite a thorough search of scientific literature and chemical databases, no specific X-ray crystallography data for the solid-state structure of this compound has been publicly reported. This indicates a significant gap in the documented analytical characterization of this particular chemical compound.

While information on structurally related compounds is available, the unique combination of the 3-chlorophenyl group and the 2-ethylhexanamide (B1203107) moiety in the target molecule means that its crystal packing and conformational preferences cannot be reliably inferred from other structures. The specific placement of the chlorine atom on the phenyl ring and the branched nature of the ethylhexyl chain are expected to significantly influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the final crystal lattice.

The absence of these fundamental data for this compound precludes a detailed discussion of its solid-state structure and conformation. Further empirical research, specifically the successful crystallization of the compound followed by single-crystal X-ray diffraction analysis, would be required to generate the data necessary for such a scientific discourse.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic distribution and energetic properties of a molecule, which are crucial for understanding its stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its total electronic energy. For N-(3-chlorophenyl)-2-ethylhexanamide, DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its structural parameters. researchgate.netasianpubs.org

Illustrative Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.245 |

| Bond Length (Å) | C-N (amide) | 1.360 |

| Bond Length (Å) | N-C (aryl) | 1.421 |

| Bond Length (Å) | C-Cl | 1.748 |

| Bond Angle (°) | O=C-N | 122.5 |

| Bond Angle (°) | C-N-C | 127.8 |

| Dihedral Angle (°) | C(aryl)-N-C=O | 15.2 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show a negative potential (typically colored red) around the carbonyl oxygen and the chlorine atom, indicating these as sites for electrophilic attack. nih.gov The regions around the amide hydrogen and the aromatic protons would exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) analysis provides critical information about the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. irjweb.com For this compound, the HOMO is expected to be localized on the electron-rich chlorophenyl ring and the amide nitrogen, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.

Illustrative Frontier Orbital Properties for this compound (Predicted)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Energy Gap (ΔE) | 5.24 |

Computational methods can predict the spectroscopic signatures of a molecule, which are invaluable for its characterization.

Theoretical IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. For this compound, characteristic amide bands would be predicted. The Amide I band (primarily C=O stretching) is expected around 1650-1680 cm⁻¹, while the Amide II band (a mix of N-H bending and C-N stretching) would appear near 1530-1550 cm⁻¹. acs.orgnih.gov The N-H stretch for this secondary amide would be a single sharp peak around 3300 cm⁻¹. udel.eduspectroscopyonline.com

Theoretical NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predictions help in assigning the signals in experimental spectra. For this molecule, distinct signals would be predicted for the aromatic protons, the amide proton, and the protons of the ethylhexyl group.

Theoretical UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in a UV-Vis spectrum. This compound would be expected to show absorptions in the UV region due to π-π* transitions within the chlorophenyl ring.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3310 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3080 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2960-2870 | Ethylhexyl C-H stretching |

| Amide I | 1675 | C=O stretching |

| Amide II | 1540 | N-H bending and C-N stretching |

| C=C Stretch (Aromatic) | 1590, 1480 | Aromatic ring stretching |

| C-Cl Stretch | 780 | C-Cl stretching |

Molecular Modeling and Docking Simulations

Molecular modeling techniques are used to simulate how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. rsc.org This simulation helps in understanding the binding mechanism and estimating the binding affinity, often expressed as a docking score. For this compound, docking studies could be performed against a relevant protein target to identify key interactions. It is plausible that the amide group could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the chlorophenyl ring could engage in hydrophobic and halogen bonding interactions. researchgate.netrsc.org The ethylhexyl group would likely occupy a hydrophobic pocket within the protein's binding site.

In Silico ADMET Prediction for Scaffold Prioritization in Compound Design

In the early stages of drug discovery, the prioritization of chemical scaffolds is a critical step to ensure that resources are invested in candidates with a higher probability of success in clinical trials. The "fail early, fail cheap" paradigm is heavily reliant on predictive models that can flag potential issues with a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile long before it reaches expensive in vivo testing. For the this compound scaffold, in silico ADMET prediction serves as a powerful tool to evaluate its potential as a viable backbone for the design of new chemical entities.

Computational approaches utilize a range of algorithms and models to predict the pharmacokinetic and toxicological properties of a molecule based on its structure. nih.gov These predictions are crucial for prioritizing scaffolds like this compound by assessing its drug-likeness and potential liabilities. The process involves calculating a variety of molecular descriptors that correlate with specific ADMET properties. For instance, lipophilicity (log P), aqueous solubility, and the potential for blood-brain barrier (BBB) penetration are key determinants of a drug's absorption and distribution. mdpi.com

The N-(3-chlorophenyl)amide moiety is a common feature in various biologically active compounds, and its ADMET profile has been the subject of computational studies in different molecular contexts. For example, in studies of related chlorinated N-arylcinnamamides, parameters such as log P and topological polar surface area (TPSA) were calculated to predict oral bioavailability. mdpi.commdpi.com These studies often employ a consensus of predictions from various software platforms like SwissADME, admetSAR, and ProTox-II to increase the reliability of the in silico assessment. jonuns.com

For a scaffold such as this compound, a typical in silico ADMET evaluation would involve the prediction of the parameters outlined in the table below. These parameters are selected to provide a comprehensive overview of the scaffold's potential behavior in a biological system. The prioritization of this scaffold for further chemical modification would depend on a favorable balance of these predicted properties. For instance, good oral bioavailability, appropriate metabolic stability, and a low risk of toxicity are highly desirable characteristics.

The data presented in the following tables are representative examples derived from in silico analyses of structurally related N-phenylamide scaffolds and are intended to illustrate the type of data generated in such studies.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

| Parameter | Predicted Value | Significance in Drug Design |

| Molecular Weight ( g/mol ) | 253.77 | Influences size-dependent absorption and diffusion. |

| LogP (o/w) | 3.8 - 4.5 | Indicates lipophilicity, affecting absorption and membrane permeability. |

| Aqueous Solubility | Low to Moderate | Crucial for absorption and formulation. |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Likely | Indicates potential for CNS activity or side effects. |

| Cytochrome P450 (CYP) Inhibition | Inhibitor of 1A2, 2C9, 2C19 | Predicts potential for drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | Yes/No | Influences drug efflux and distribution. |

Table 2: Predicted Toxicological Endpoints

| Toxicity Endpoint | Prediction | Implication for Scaffold Prioritization |

| AMES Mutagenicity | Non-mutagenic | Low risk of causing DNA mutations. |

| Carcinogenicity | Low to Moderate Risk | Indicates potential for long-term toxicity. |

| Hepatotoxicity | Low to Moderate Risk | Flags potential for liver damage. |

| Oral Toxicity (LD50) | Class III/IV | Provides an estimate of acute toxicity. |

The results from these in silico predictions guide medicinal chemists in prioritizing scaffolds for synthesis and further biological evaluation. healthinformaticsjournal.com A scaffold like this compound, based on such a profile, might be prioritized for developing peripherally acting agents if BBB penetration is predicted to be low, or for CNS targets if it is high and desired. The prediction of potential CYP inhibition would prompt chemists to design derivatives that mitigate this risk. researchgate.net Ultimately, the integration of these computational predictions allows for a more informed and efficient approach to compound design, focusing efforts on scaffolds with the most promising ADMET characteristics. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Analogues with Enhanced Specificity and Potency

The generation of a chemical library based on the N-(3-chlorophenyl)-2-ethylhexanamide scaffold is a critical first step in exploring its biological potential. Modern synthetic methodologies offer robust and efficient routes to produce a diverse set of analogues.

Recent advancements in amide synthesis, such as direct amidation of carboxylic acids and transamidation reactions, provide efficient and atom-economical pathways to modify the core structure. ucl.ac.uk Catalytic methods, including those employing boronic acid derivatives, can facilitate amide bond formation under mild conditions, which is advantageous for preserving sensitive functional groups that may be introduced into the analogues. organic-chemistry.orgresearchgate.net Automated and parallel synthesis platforms can further accelerate the creation of a comprehensive library of related compounds, enabling high-throughput screening efforts. northeastern.edu

The design of these analogues would be guided by structure-activity relationship (SAR) studies. By systematically altering the substitution pattern on the chlorophenyl ring, modifying the length and branching of the acyl chain, and introducing various functional groups, researchers can probe the chemical space around the parent molecule. For instance, the introduction of different halogen atoms or other electron-withdrawing or -donating groups on the phenyl ring could significantly impact binding affinity and selectivity for a biological target. Similarly, modifications to the ethylhexanamide moiety can influence pharmacokinetic properties such as solubility and metabolic stability.

Table 1: Illustrative Examples of Potential Analogues of this compound for SAR Studies

| Analogue Name | Modification from Parent Compound | Rationale for Synthesis |

| N-(3,4-dichlorophenyl)-2-ethylhexanamide | Addition of a second chlorine atom to the phenyl ring | To investigate the effect of increased halogenation on target binding and lipophilicity. |

| N-(3-methoxyphenyl)-2-ethylhexanamide | Replacement of the chlorine atom with a methoxy (B1213986) group | To explore the impact of an electron-donating group on electronic properties and potential hydrogen bond interactions. |

| N-(3-chlorophenyl)hexanamide | Removal of the ethyl group from the acyl chain | To assess the role of the branched chain in target engagement and steric hindrance. |

| N-(3-chlorophenyl)-2-propylheptanamide | Elongation and branching of the acyl chain | To probe the size and shape of the binding pocket and optimize hydrophobic interactions. |

Exploration of New Pharmacological Applications (based on emerging mechanistic insights)

The structural components of this compound are found in compounds with a wide range of pharmacological activities. The chlorophenyl group is a common feature in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents. The amide linkage is a fundamental component of many pharmaceuticals and natural products.

Given these precedents, future research could explore the activity of this compound and its analogues across a variety of biological targets. Initial screening efforts could focus on assays for ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in key signaling pathways. For example, compounds with similar structural features have been investigated as antagonists for chemokine receptors like CXCR4. nih.gov

Should initial screenings reveal a specific biological activity, further mechanistic studies would be essential to identify the molecular target and elucidate the mechanism of action. This could involve techniques such as thermal shift assays, affinity chromatography, and photo-affinity labeling to identify binding partners. A deeper understanding of how these compounds interact with their biological targets would pave the way for more rational drug design and the exploration of novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

By fine-tuning these models on a library of compounds structurally related to this compound, it would be possible to generate novel molecules with a high probability of possessing desired biological activities and drug-like properties. nih.gov These de novo designed compounds could then be synthesized and tested, creating a closed-loop system where experimental data is used to further refine the AI models. This iterative process can significantly accelerate the discovery of potent and selective drug candidates while exploring a much larger chemical space than would be possible with traditional methods alone. nih.gov

Table 2: Potential Applications of AI/ML in the Development of this compound Analogues

| AI/ML Application | Description | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop predictive models that correlate structural features of analogues with their biological activity. | Prioritization of synthetic targets with the highest predicted potency and selectivity. |

| Generative Molecular Design | Use deep learning models to generate novel chemical structures based on the this compound scaffold. | Discovery of novel and diverse chemical matter with optimized properties. |

| ADMET Prediction | Employ machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. | Early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. |

| Retrosynthesis Planning | Utilize AI tools to predict viable synthetic routes for the de novo designed molecules. | Increased efficiency and success rate of the chemical synthesis of novel compounds. |

Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry

The multifaceted nature of modern drug discovery necessitates a collaborative approach. The development of this compound and its analogues would benefit greatly from partnerships between academic research groups and pharmaceutical companies. Such collaborations bring together expertise in synthetic chemistry, computational chemistry, pharmacology, and clinical development. chemscene.com

Academic labs are often at the forefront of developing novel synthetic methods and identifying new biological targets. nih.gov Pharmaceutical companies, on the other hand, have the resources and infrastructure for large-scale screening, lead optimization, and clinical trials. By working together, these entities can more effectively translate basic scientific discoveries into tangible therapeutic benefits. Initiatives that foster open communication and data sharing can further accelerate progress in the field.

Development of Molecular Probes and Imaging Agents based on this compound Scaffold

Should this compound or one of its analogues demonstrate high affinity and selectivity for a particular biological target, it could serve as a scaffold for the development of molecular probes and imaging agents. nih.gov These tools are invaluable for studying biological processes in vitro and in vivo.

A molecular probe could be created by conjugating the parent compound to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. mdpi.com Such probes would allow for the visualization and quantification of the target molecule in cells and tissues. For example, fluorescently labeled analogues could be used in high-content screening assays to identify other compounds that modulate the same target. The development of targeted fluorescent probes is an active area of research, with various molecular scaffolds being explored for their utility in imaging. nih.govrsc.org

Furthermore, if the target is implicated in a disease state, radiolabeled versions of the compound could be developed as PET or SPECT imaging agents for diagnostic purposes. These agents could enable the non-invasive visualization of disease-related biomarkers in living subjects, aiding in early diagnosis and monitoring of treatment response. The design of such probes requires careful consideration of the pharmacokinetic properties of the scaffold to ensure adequate delivery to the target tissue and clearance from non-target tissues.

Q & A

What synthetic methodologies are commonly employed for the preparation of N-(3-chlorophenyl)-2-ethylhexanamide, and how are structural impurities minimized during synthesis?

Answer:

The synthesis typically involves coupling 3-chloroaniline with 2-ethylhexanoyl chloride under Schotten-Baumann conditions. A key step is the controlled addition of the acyl chloride to the amine in a biphasic solvent system (e.g., dichloromethane/water) to avoid excessive exothermicity, which can lead to side products like N,N-diacylated impurities . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is critical. Characterization employs 1H-NMR (to confirm single regioisomer formation), IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), and EI-MS (molecular ion peak at m/z 267.7 [M+H]+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.